molecular formula C9H18N2O2 B2386352 tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate CAS No. 1374222-18-0

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate

Cat. No.: B2386352
CAS No.: 1374222-18-0
M. Wt: 186.255
InChI Key: QEVWCEYVNCWPKJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of carbamate chemistry traces back to the 19th-century isolation of physostigmine, a natural methyl carbamate alkaloid from Physostigma venenosum seeds. However, synthetic carbamates like tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate emerged much later, driven by advances in protecting-group strategies. The tert-butyloxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized amine protection by enabling orthogonal deprotection under acidic conditions.

The specific synthesis of This compound (CAS 1374222-18-0) was first reported in the early 21st century, leveraging cyclobutane ring chemistry and stereoselective amination techniques. Its development paralleled the growing interest in strained cyclobutane derivatives for drug discovery, as their unique geometry modulates pharmacokinetic properties.

Significance in Organic Chemistry

This compound serves dual roles:

  • Chiral Building Block : The (1S,2S) stereochemistry enables asymmetric synthesis of bioactive molecules. For example, engineered P450 enzymes hydroxylate its cyclobutane ring regioselectively, generating bifunctional intermediates for fragment-based drug design.
  • Boc-Protected Amine : The Boc group stabilizes the amine during multi-step syntheses, particularly in peptidomimetics and kinase inhibitors. Its acid-labile nature allows clean deprotection without disturbing other functional groups.

Recent applications include:

  • Enzymatic Functionalization : Cytochrome P450BM3 variants hydroxylate the cyclobutane ring at C2 or C3 positions with >90% regioselectivity.
  • Cross-Coupling Templates : The Boc group remains intact during Suzuki-Miyaura couplings, enabling late-stage diversification.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
SMILES Notation O=C(OC(C)(C)C)N[C@@H]1C@@HCC1
Stereochemistry (1S,2S)

Nomenclature and Classification

IUPAC Name

The systematic name This compound encodes:

  • tert-butyl : A branched C4 alkyl group ((CH₃)₃C–).
  • carbamate : An ester derived from carbamic acid (NH₂COOH).
  • (1S,2S) : Absolute configuration at cyclobutane carbons 1 and 2.

Structural Classification

  • Cyclobutane Carbamate : A four-membered ring fused to a carbamate group.
  • Chiral Auxiliary : The (1S,2S) configuration induces asymmetry in synthesis.

Boc Group Characteristics

  • Protection Mechanism : Forms a stable carbamate via reaction with amines.
  • Deprotection : Achieved with trifluoroacetic acid (TFA) or HCl, generating CO₂ and the free amine.

The compound’s classification bridges small-molecule synthons and bioactive intermediates, reflecting its versatility in modern organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method is the reaction of tert-butyl carbamate with (1S,2S)-2-aminocyclobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound is primarily investigated for its potential as an enzyme inhibitor, which could modulate various biochemical pathways. Such interactions are crucial for developing therapies targeting diseases where specific enzymes play a pivotal role. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are essential in regulating the cell cycle and can be implicated in cancer progression .

Case Studies:
Research has indicated that derivatives of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate can selectively induce protein degradation in cancer cells. For example, compounds designed to recruit E3 ligases demonstrated significant effects on AKT protein levels, which are critical in cancer biology . This suggests that the compound may serve as a scaffold for developing new cancer therapeutics.

Organic Synthesis

Chiral Building Blocks:
The stereochemistry of this compound allows it to function as a chiral building block in organic synthesis. Chiral molecules are essential for creating pharmaceuticals with specific spatial arrangements necessary for their biological activity. The compound's ability to participate in nucleophilic substitution reactions due to its carbamate functionality enhances its utility in synthesizing complex organic molecules.

Synthetic Pathways:
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclobutylamine derivatives under controlled conditions to minimize side reactions. This process highlights the compound's role as a versatile intermediate in organic synthesis.

Enzyme Inhibition Studies

Biochemical Pathway Modulation:
Studies focusing on the interactions of this compound with biological targets are vital for understanding its mechanism of action. Binding affinity assays and kinetic analyses can provide insights into how effectively the compound inhibits target enzymes or alters biochemical pathways. Such research is crucial for elucidating its therapeutic potential and guiding further development.

Research Findings:
Research has indicated that this compound may interact with proteases and other enzymes involved in disease mechanisms, suggesting its potential application in treating conditions like cancer and other proliferative diseases .

Summary Table of Applications

Application Area Details
Medicinal ChemistryPotential enzyme inhibitor with therapeutic applications in cancer treatment
Organic SynthesisServes as a chiral building block for synthesizing complex organic molecules
Enzyme Inhibition StudiesInvestigated for its ability to modulate biochemical pathways and interact with specific enzymes

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and cellular processes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate with analogous carbamates and cyclobutane/cycloalkane derivatives, focusing on structural, synthetic, and functional differences.

Structural Analogues with Cycloalkane Backbones
Compound Name Backbone Structure Substituents Molecular Formula Key Properties/Applications Reference
tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate Cyclohexane (1R,2S) configuration, Boc-protected amine C₁₁H₂₂N₂O₂ Intermediate in SARS-CoV-2 inhibitor synthesis (e.g., WU-06)
tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate Cyclobutane 2,2-Dimethyl substitution, (1R,3S) configuration C₁₁H₂₂N₂O₂ Enhanced steric hindrance; potential for chiral resolution
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl group at C2, Boc-protected amine C₁₀H₁₉NO₃ Used in peptide mimetics and glycosylation studies

Key Observations :

  • Substituent Effects : The absence of hydroxyl or methyl groups in the target compound reduces steric hindrance, making it more versatile for coupling reactions (e.g., amide bond formation via HATU/DIEA) .
Functional Analogues with Modified Protecting Groups
Compound Name Protecting Group Backbone Structure Applications Reference
tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate Boc Linear chain Intermediate for nitrile-containing peptides
methyl (2S)-2-[(tert-butoxy)carbonyl]amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate Boc Pyrrolidinone Precursor for neuroactive compounds

Key Observations :

  • Protecting Group Stability : The Boc group in the target compound offers compatibility with acidic deprotection, unlike carbamates with photolabile or base-sensitive groups .
  • Backbone Flexibility: Linear or heterocyclic analogues (e.g., pyrrolidinone derivatives) exhibit distinct conformational dynamics, affecting binding affinity in drug candidates .

Key Observations :

  • Reagent Efficiency : HATU/DIEA systems consistently achieve high yields (>95%) for carbamate formation across cyclobutane and cyclohexane derivatives .
  • Side Reactions: Steric hindrance in dimethyl-substituted cyclobutane analogues (e.g., tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate) may necessitate extended reaction times .

Biological Activity

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is a chemical compound belonging to the carbamate class, characterized by a tert-butyl group linked to an aminocyclobutyl moiety. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2 and it has a molecular weight of approximately 186.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • IUPAC Name: tert-butyl ((1S,2S)-2-aminocyclobutyl)carbamate
  • CAS Number: 1374222-18-0
  • Molecular Structure: The structure includes a carbamate functional group and a cyclobutyl ring, which contributes to its unique reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized to act as an inhibitor or modulator of various biochemical pathways. For instance, it may inhibit proteases or other enzymes linked to disease processes, thereby exerting therapeutic effects.

Research Findings

Research has indicated that compounds similar to this compound can exhibit significant biological activities. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated potential to inhibit specific proteases involved in cancer pathways.
Binding AffinityInitial studies suggest interaction with various receptors, indicating possible therapeutic roles in modulating receptor activity.
Drug DevelopmentUsed as an intermediate in synthesizing biologically active molecules with potential therapeutic applications.

Case Studies

  • Cancer Research : A study evaluated the effects of structurally related compounds on cancer cell proliferation. The results indicated that these compounds could selectively induce apoptosis in cancer cells through specific signaling pathways, suggesting that this compound might have similar effects due to its structural properties.
  • Neuropharmacology : Another case study focused on the modulation of neurotransmitter systems by carbamate derivatives. The findings indicated that compounds with similar structures could enhance synaptic transmission, potentially leading to applications in neurodegenerative disorders.
  • Synthetic Utility : In medicinal chemistry, this compound has been utilized as a protecting group for amines during synthesis processes, facilitating the formation of complex molecules without unwanted reactions at the amino site.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate?

The compound is synthesized via reaction of tert-butyl chloroformate with (1S,2S)-2-aminocyclobutanol under basic conditions. A typical protocol involves:

  • Dissolving (1S,2S)-2-aminocyclobutanol in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Slow addition of tert-butyl chloroformate at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, followed by extraction and purification via column chromatography. Yields typically exceed 70% under optimized conditions .
MethodReagentsSolventBaseYield
Standardtert-Butyl chloroformateDCMTriethylamine~75%
AlternativeDi-tert-butyl dicarbonateTHFNaHCO₃~60%

Q. How is the tert-butyl carbamate (BOC) group removed during deprotection?

Deprotection is achieved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C.
  • Procedure : Stirring for 2–4 hours, followed by neutralization with aqueous NaHCO₃ and extraction. The free amine product is isolated in >90% purity, confirmed by <sup>1</sup>H NMR .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cyclobutane ring structure and BOC group integrity (e.g., tert-butyl singlet at δ 1.4 ppm).
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak ([M+H]<sup>+</sup> at m/z 201.3).
  • Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Advanced Research Questions

Q. How can the stereochemical integrity of the (1S,2S)-aminocyclobutane moiety be validated?

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms absolute configuration.
  • Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical deviations in solution-phase studies.
  • Comparison with Enantiomers : Biological activity assays (e.g., enzyme inhibition) distinguish (1S,2S) from (1R,2R) isomers .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Models transition states for reactions like BOC deprotection or cyclobutane ring functionalization.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., proteases) to guide drug design.
  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes like cytochrome P450 .

Q. How does the cyclobutane ring’s strain influence synthetic modifications?

The ring’s high angle strain (~90°) necessitates mild reaction conditions to avoid ring-opening:

  • Oxidation : Use TEMPO/NaClO₂ to selectively oxidize alcohols without disrupting the ring.
  • Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under low-temperature, anhydrous conditions. Side products (e.g., ring-opened aldehydes) are monitored via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values often arise from:

  • Assay Conditions : Buffer pH, ionic strength, or solvent polarity (e.g., DMSO% in cell-based assays).
  • Impurity Profiles : Trace cyclobutane-ring-opened byproducts may act as inhibitors.
  • Resolution : Reproduce assays with HPLC-purified compound and standardized protocols .

Methodological Tables

Q. Table 1: Stability Under Acidic Conditions

AcidConcentrationTime (h)Degradation (%)
TFA/DCM20% v/v2<5
HCl/MeOH1M415
AcOH/H₂O10% v/v2430

Q. Table 2: Key Spectral Data

TechniqueKey Signals
<sup>1</sup>H NMR (CDCl₃)δ 1.44 (s, 9H, BOC), 3.20 (m, 1H, NH), 4.60 (m, 1H, cyclobutane)
IR (cm⁻¹)1680 (C=O), 3320 (N-H)
HRMS[M+H]<sup>+</sup> Calc.: 201.3; Found: 201.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.